

Application Notes and Protocols for Fijimycin C Production from Streptomyces

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Compound of Interest

Compound Name: *Fijimycin C*

Cat. No.: *B1466044*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentation, extraction, and quantification of **Fijimycin C**, a depsipeptide antibiotic, from *Streptomyces* sp. CNS-575. The methodologies are compiled from published research and established practices for *Streptomyces* fermentation.

Introduction

Fijimycins are a class of etamycin-related depsipeptides with significant antibacterial activity, notably against methicillin-resistant *Staphylococcus aureus* (MRSA).^[1] Produced by the marine-derived actinomycete, *Streptomyces* sp. CNS-575, these compounds represent promising candidates for further drug development. This document outlines the key procedures for the reproducible laboratory-scale production of **Fijimycin C**.

Data Presentation: Fermentation and Yield

The following tables summarize the quantitative data associated with the fermentation of *Streptomyces* sp. CNS-575 for the production of Fijimycins.

Table 1: Fermentation Medium Composition (A1Bfe+C Medium)^{[2][3]}

Component	Concentration (g/L)
Starch	10
Yeast Extract	4
Peptone	2
Calcium Carbonate (CaCO ₃)	1
Ferric Sulfate (Fe ₂ (SO ₄) ₃ ·4H ₂ O)	0.04
Potassium Bromide (KBr)	0.1
Seawater	to 1 L

Table 2: Fermentation Parameters[2][3]

Parameter	Value
Producing Strain	Streptomyces sp. CNS-575
Culture Volume	1 L (in 2.8 L Fernbach flasks)
Temperature	27 °C
Agitation	215 rpm
Incubation Time	6 days

Table 3: Yield of Fijimycins from a 40 L Fermentation[2][3]

Product	Yield (mg)
Crude Acetone Extract	8600
Fijimycin A	65
Fijimycin B	9.6
Fijimycin C	3.2

Experimental Protocols

Inoculum Preparation (Seed Culture)

This protocol describes the preparation of a seed culture of *Streptomyces* sp. CNS-575 to inoculate the production medium.

Materials:

- A well-sporulated agar plate of *Streptomyces* sp. CNS-575
- Seed culture medium (e.g., Tryptic Soy Broth (TSB) or the production medium A1Bfe+C)
- Sterile baffled Erlenmeyer flasks
- Sterile distilled water or saline with a wetting agent (e.g., 0.05% Tween 80)
- Sterile loops or swabs

Procedure:

- Aseptically scrape the surface of a mature (7-14 days old) agar culture of *Streptomyces* sp. CNS-575 to harvest spores and mycelial fragments.
- Suspend the harvested biomass in a small volume of sterile distilled water or saline.
- Use this suspension to inoculate a baffled Erlenmeyer flask containing the seed culture medium. A typical inoculum volume is 2-5% (v/v).
- Incubate the seed culture at 27-30°C with shaking at 200-250 rpm for 2-3 days, or until dense growth is observed.[\[4\]](#)

Fermentation for Fijimycin C Production

This protocol outlines the main fermentation process for the production of **Fijimycin C**.

Materials:

- Seed culture of *Streptomyces* sp. CNS-575

- Production medium (A1Bfe+C, see Table 1)
- Sterile baffled Fernbach flasks (e.g., 2.8 L)
- Incubator shaker

Procedure:

- Prepare the A1Bfe+C production medium and sterilize by autoclaving.
- Inoculate the production medium with the seed culture to a final concentration of 5-10% (v/v).
- Incubate the culture at 27°C with shaking at 215 rpm for 6 days.[\[2\]](#)[\[3\]](#)

Extraction of Fijimycins using Amberlite XAD-7 Resin

This protocol describes the in-situ extraction of the produced Fijimycins from the fermentation broth.

Materials:

- Fermentation broth
- Amberlite XAD-7 resin
- Cheesecloth
- Deionized water
- Acetone

Procedure:

- At the end of the 6-day fermentation period, add pre-sterilized Amberlite XAD-7 resin to the culture broth at a concentration of 20 g/L.[\[2\]](#)[\[3\]](#)
- Continue shaking the flasks at a low speed for an additional two hours to allow for the adsorption of the secondary metabolites onto the resin.[\[2\]](#)[\[3\]](#)

- Harvest the resin and cell mass by filtering the entire culture through cheesecloth.[2][3]
- Wash the collected resin and cell mass with deionized water to remove salts.[2][3]
- Soak the resin, cell mass, and cheesecloth in acetone for 2 hours to elute the adsorbed compounds.[3]
- Filter the acetone extract and remove the solvent under vacuum to obtain the crude extract.[3]

Purification of Fijimycin C

This section provides a summary of the purification steps to isolate **Fijimycin C** from the crude extract.

- Silica Gel Chromatography: The crude acetone extract is first fractionated by silica gel open column chromatography. A step gradient from 10% ethyl acetate in isooctane to 15% methanol in ethyl acetate is used for elution.[2][3]
- Reversed-Phase HPLC: The fraction containing the depsipeptides is then subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for further purification.[2][3]
 - Column: Phenomenex Luna C18 (10 mm × 250 mm, 5 μm)
 - Mobile Phase: 65% aqueous acetonitrile (CH₃CN)
 - Flow Rate: 2.5 mL/min
 - Detection: UV at 254 nm
 - Under these conditions, **Fijimycin C** elutes at approximately 17.5 minutes.[2][3]

Quantification of Fijimycin C by HPLC

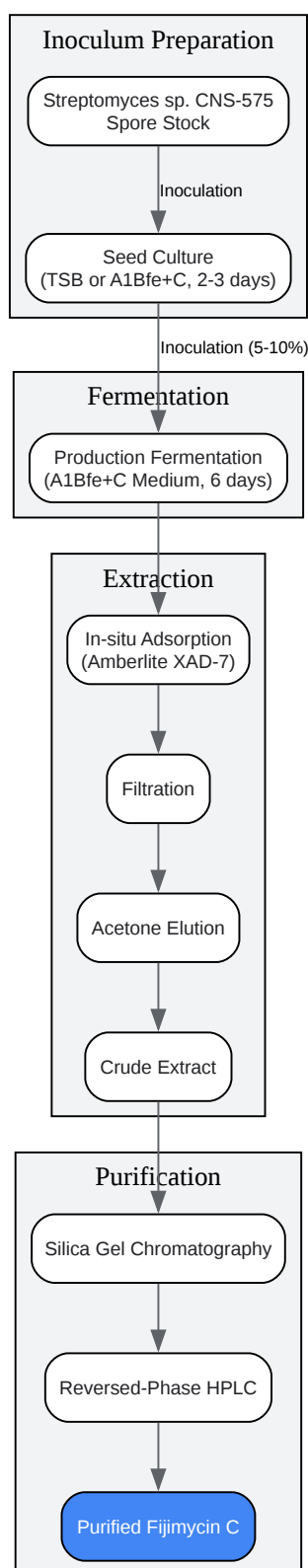
A validated HPLC method is crucial for the accurate quantification of **Fijimycin C** in fermentation broths and purified samples.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 4.6 mm × 250 mm, 5 µm).
- Mobile Phase: An isocratic or gradient system of acetonitrile and water (or a suitable buffer like formic acid or ammonium acetate in water). The exact ratio should be optimized for baseline separation of **Fijimycin C** from other components. Based on the purification protocol, a starting point could be 65% acetonitrile in water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detection Wavelength: 254 nm.
- Standard Curve: Prepare a series of standard solutions of purified **Fijimycin C** of known concentrations. Generate a standard curve by plotting the peak area against the concentration.
- Sample Preparation: Dilute the crude extract or fermentation broth sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.
- Quantification: Determine the concentration of **Fijimycin C** in the sample by comparing its peak area to the standard curve.

Visualization of Workflows and Pathways

Experimental Workflow for Fijimycin C Production



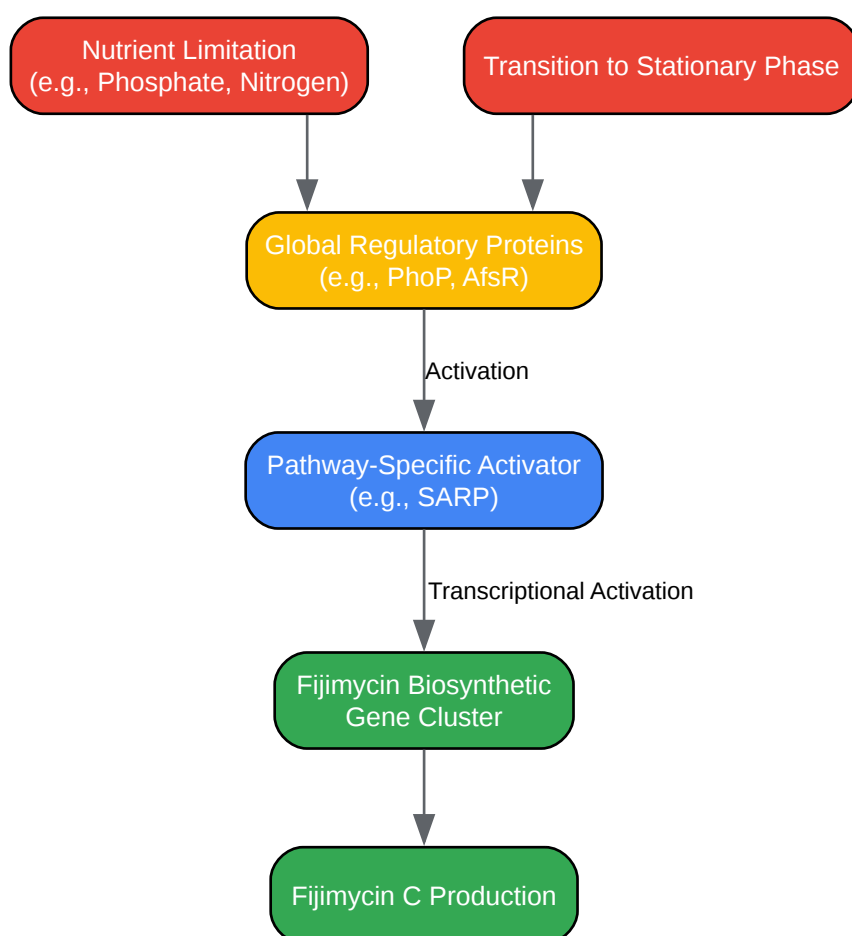
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Caption: Experimental workflow for **Fijimycin C** production.

Generalized Biosynthetic Pathway for Depsipeptides in Streptomyces

Caption: Generalized NRPS-mediated depsipeptide biosynthesis.

Signaling Pathways Regulating Antibiotic Production in Streptomyces



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Caption: Regulation of antibiotic synthesis in Streptomyces.

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